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Quantitative Data Comparison

The table below summarizes the key biochemical and cellular data for Eganelisib and Duvelisib,

highlighting the differences in their potency and selectivity.

Parameter Eganelisib (IPI-549) Duvelisib (IPI-145)

PI3Kγ IC₅₀ (Biochemical) 16 nM [1] Information missing from search
results

PI3Kδ IC₅₀ (Biochemical) >8.4 µM [1] Information missing from search
results

PI3Kγ Cellular IC₅₀ (pAKT) 1.2 nM [1] Information missing from search
results

PI3Kδ Cellular IC₅₀ (pAKT) 180 nM [1] Information missing from search
results

Selectivity (γ vs. δ) >146-fold (cellular) [1] Dual δ/γ inhibitor [2]

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 5 Tech Support

https://www.smolecule.com/products/s530785?utm_src=pdf-body
https://www.smolecule.com/products/s530785?utm_src=pdf-interest
https://www.smolecule.com/products/s530785?utm_src=pdf-body
https://www.medchemexpress.com/IPI549.html?srsltid=AfmBOopSDXjkg6c9cQucbXCYPqroQeJmCKgkHo_nrrJ9Zs38CHDbDUd7
https://www.medchemexpress.com/IPI549.html?srsltid=AfmBOopSDXjkg6c9cQucbXCYPqroQeJmCKgkHo_nrrJ9Zs38CHDbDUd7
https://www.medchemexpress.com/IPI549.html?srsltid=AfmBOopSDXjkg6c9cQucbXCYPqroQeJmCKgkHo_nrrJ9Zs38CHDbDUd7
https://www.medchemexpress.com/IPI549.html?srsltid=AfmBOopSDXjkg6c9cQucbXCYPqroQeJmCKgkHo_nrrJ9Zs38CHDbDUd7
https://www.medchemexpress.com/IPI549.html?srsltid=AfmBOopSDXjkg6c9cQucbXCYPqroQeJmCKgkHo_nrrJ9Zs38CHDbDUd7
https://pmc.ncbi.nlm.nih.gov/articles/PMC8800018/
https://www.smolecule.com/products/s530785?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Parameter Eganelisib (IPI-549) Duvelisib (IPI-145)

PI3Kγ KD 290 pM [1] Information missing from search
results

Target Residence Time on
PI3Kγ

Information missing from search
results

"Relatively long" [3]

Experimental Methodologies

The data in the table above is generated through standardized experimental protocols that are critical for

interpreting the results accurately.

Biochemical IC₅₀ Determination: This measures a compound's direct ability to inhibit the purified

PI3Kγ enzyme in a cell-free system. The assay typically uses a recombinant human PI3Kγ enzyme
and a substrate (e.g., diC8PIP2). Inhibition is measured by quantifying the production of ADP using a

luminescence-based assay (ADP-Glo) [1].
Cellular IC₅₀ Determination (pAKT): This evaluates a compound's ability to inhibit the PI3Kγ

pathway within a living cell. Cells (e.g., RAW264.7 macrophages for PI3Kγ) are pre-treated with the
compound and then stimulated (e.g., with C5a). The level of phosphorylated AKT (pAKT) at Ser473, a

key downstream marker of PI3K activity, is measured by ELISA [1].
Equilibrium Dissociation Constant (KD): This measures the binding affinity between the drug and

the PI3Kγ protein directly. A lower KD value indicates a tighter binding interaction. For Eganelisib, this

was determined using equilibrium fluorescent titration [1].
Binding Kinetics (Surface Plasmon Resonance - SPR): This technique provides detailed

information on the binding interaction, including the association rate (kon), dissociation rate (koff), and

target residence time (how long the drug remains bound to its target). SPR analysis has shown that
Duvelisib binds to both PI3Kδ and PI3Kγ with a relatively long target residence time [3].

Selectivity & Binding Mechanisms

The distinct selectivity profiles of Eganelisib and Duvelisib are rooted in their molecular interactions with

the PI3Kγ protein.

Eganelisib's High Selectivity: Eganelisib is a highly selective PI3Kγ inhibitor. Its unique binding
is characterized by a slow dissociation rate (koff) from the PI3Kγ protein, leading to a long target
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residence time. This prolonged binding is a key driver of its sustained pharmacodynamic effect [3].

Molecular dynamics simulations suggest that during dissociation, Eganelisib maintains strong
hydrophobic interactions and that its unique hydrophobic feature, along with a key hydrogen bond

with the enzyme's hydrogen amide, contributes to its high selectivity [4] [5].
Duvelisib's Dual Inhibition: Duvelisib is classified as a PI3Kδ/γ dual inhibitor [2]. While it also

exhibits a long residence time on both isoforms, it does not possess the high degree of selectivity for
PI3Kγ over PI3Kδ seen with Eganelisib [3].

The following diagram illustrates the key experimental workflows used to generate the data characterizing

these inhibitors.
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Key Differentiating Factors for Researchers

When deciding between these two inhibitors for a research application, consider the following:

Mechanism of Action: Eganelisib is a selective PI3Kγ inhibitor, making it ideal for isolating the
specific role of the gamma isoform in immune cell function and the tumor microenvironment without

confounding effects from delta isoform inhibition [6] [1]. In contrast, Duvelisib is a PI3Kδ/γ dual
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inhibitor, which may be preferable for studying contexts where concurrent inhibition of both isoforms

is desired [2].
Binding Kinetics: The long target residence time of Eganelisib suggests that its biological effects

may persist even after the drug is cleared from circulation, a crucial factor for in vivo experimental
design and dosing schedules [3].

Therapeutic Context: Much of the research around Eganelisib focuses on its role in
reprogramming tumor-associated macrophages and overcoming resistance to immune

checkpoint inhibitors in solid tumors [6]. Duvelisib is an approved therapy for certain hematologic
malignancies (e.g., CLL, SLL, FL), reflecting its application in blood cancers where dual δ/γ inhibition

is effective [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Eganelisib (IPI-549) | PI3Kγ Inhibitor [medchemexpress.com]

2. Discovery of novel selective PI3Kγ inhibitors through ... [pmc.ncbi.nlm.nih.gov]

3. ResidenceTimer [oncolines.com]

4. Exploring PI Kγ 3 preference with binding , Eganelisib , and... Duvelisib [peeref.com]

5. Exploring PI3Kγ binding preference with Eganelisib, ... [sciencedirect.com]

6. , a First-in-Class Eganelisib -γ Inhibitor, in Patients with Advanced... PI 3 K [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Eganelisib versus Duvelisib PI3K-gamma binding affinity and

selectivity]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b530785#eganelisib-versus-duvelisib-pi3k-gamma-binding-

affinity-and-selectivity]

Disclaimer & Data Validity:

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 5 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8800018/
https://www.smolecule.com/products/s530785?utm_src=pdf-body
https://www.oncolines.com/residencetimer/
https://www.smolecule.com/products/s530785?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10388696/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8800018/
https://www.smolecule.com/products/s530785?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/IPI549.html?srsltid=AfmBOopSDXjkg6c9cQucbXCYPqroQeJmCKgkHo_nrrJ9Zs38CHDbDUd7
https://pmc.ncbi.nlm.nih.gov/articles/PMC8800018/
https://www.oncolines.com/residencetimer/
https://www.peeref.com/works/25293461
https://www.sciencedirect.com/science/article/abs/pii/S0010482522004346
https://pmc.ncbi.nlm.nih.gov/articles/PMC10388696/
https://www.smolecule.com/products/b530785#eganelisib-versus-duvelisib-pi3k-gamma-binding-affinity-and-selectivity
https://www.smolecule.com/products/b530785#eganelisib-versus-duvelisib-pi3k-gamma-binding-affinity-and-selectivity
https://www.smolecule.com/products/b530785#eganelisib-versus-duvelisib-pi3k-gamma-binding-affinity-and-selectivity
https://www.smolecule.com/products/b530785#eganelisib-versus-duvelisib-pi3k-gamma-binding-affinity-and-selectivity
https://www.smolecule.com/products/s530785?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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